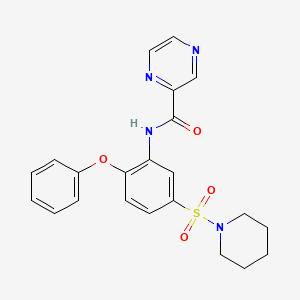
N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide, commonly referred to as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A is a protein phosphatase that plays a crucial role in the regulation of various cellular processes, including cell division, differentiation, and apoptosis. Inhibition of PP2A can lead to the dysregulation of these processes, making it a promising target for the development of novel therapeutics.
作用機序
PP2A inhibitor works by binding to the catalytic subunit of PP2A, preventing its activity. This leads to the dysregulation of various cellular processes that are regulated by PP2A. The dysregulation of these processes ultimately leads to the inhibition of cell growth and proliferation, making it a promising target for the development of novel therapeutics.
Biochemical and Physiological Effects:
PP2A inhibitor has been shown to have various biochemical and physiological effects. In cancer cells, PP2A inhibitor has been shown to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis. In neurodegenerative diseases, PP2A inhibitor has been shown to protect neurons from oxidative stress and prevent neuronal death. In viral infections, PP2A inhibitor has been shown to inhibit viral replication and reduce viral load.
実験室実験の利点と制限
One of the main advantages of PP2A inhibitor is its potential therapeutic applications in various scientific research fields. It has shown promising results in inhibiting the growth and proliferation of cancer cells, protecting neurons from oxidative stress, and inhibiting viral replication. However, one of the limitations of PP2A inhibitor is its potential toxicity. It has been shown to have toxic effects on normal cells, making it important to carefully evaluate its safety before clinical use.
将来の方向性
There are several future directions for the research and development of PP2A inhibitor. One direction is the development of more potent and selective PP2A inhibitors that have fewer toxic effects on normal cells. Another direction is the evaluation of PP2A inhibitor in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the role of PP2A inhibitor in other diseases, such as autoimmune diseases and metabolic disorders, should be further explored.
合成法
PP2A inhibitor can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-(2-bromoacetyl)pyrazine, which is then reacted with 4-nitrophenylsulfonyl chloride to form N-(4-nitrophenylsulfonyl)-2-(2-pyrazinyl)acetamide. This compound is then reacted with phenoxyacetic acid and piperidine to form N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide. The final product is obtained through purification using column chromatography.
科学的研究の応用
PP2A inhibitor has been extensively studied in various scientific research fields, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, PP2A inhibitor has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. In neurodegenerative diseases, PP2A inhibitor has been shown to protect neurons from oxidative stress and prevent neuronal death. In viral infections, PP2A inhibitor has been shown to inhibit viral replication and reduce viral load.
特性
IUPAC Name |
N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-22(20-16-23-11-12-24-20)25-19-15-18(31(28,29)26-13-5-2-6-14-26)9-10-21(19)30-17-7-3-1-4-8-17/h1,3-4,7-12,15-16H,2,5-6,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFEYPJCOCCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

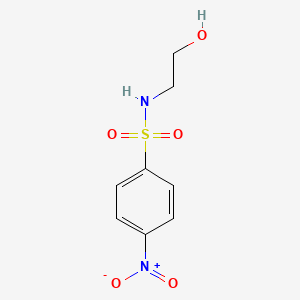
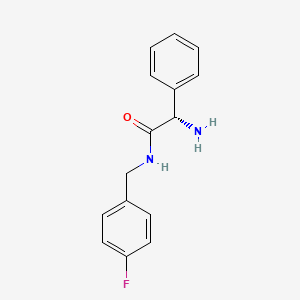
![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
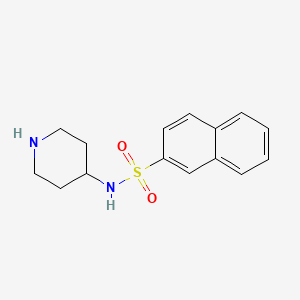
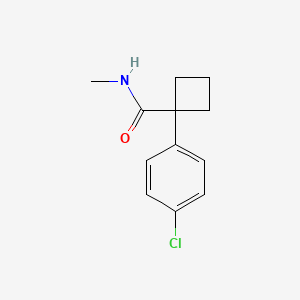

![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)
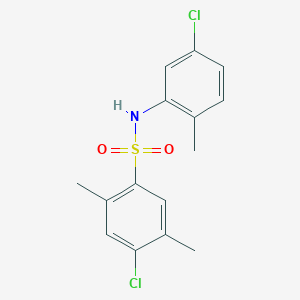

![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)
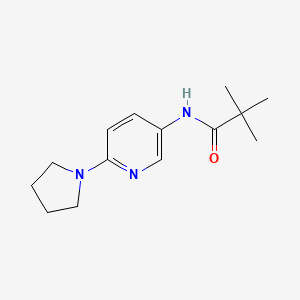
![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)